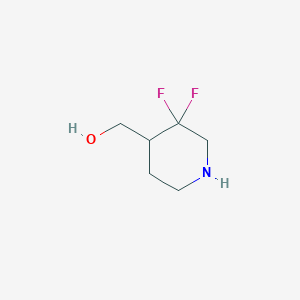

(3,3-Difluoropiperidin-4-YL)methanol

Overview

Description

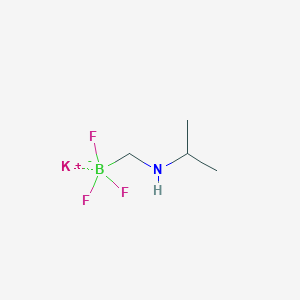

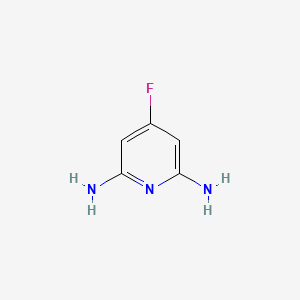

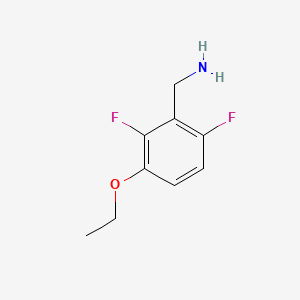

“(3,3-Difluoropiperidin-4-YL)methanol hydrochloride” is a chemical compound with the CAS Number: 1783945-29-8. Its molecular formula is C6H12ClF2NO .

Molecular Structure Analysis

The molecular formula of “(3,3-Difluoropiperidin-4-YL)methanol hydrochloride” is C6H12ClF2NO . The average mass is 187.615 Da and the monoisotopic mass is 187.057541 Da .Physical And Chemical Properties Analysis

“(3,3-Difluoropiperidin-4-YL)methanol hydrochloride” is a solid at room temperature. It should be stored in an inert atmosphere at 2-8°C .Scientific Research Applications

1. Nuclear Magnetic Resonance (NMR) Spectroscopy and Conformational Studies

(3,3-Difluoropiperidin-4-YL)methanol and its derivatives have been studied using fluorine magnetic resonance spectroscopy to measure inversion rates in six-membered rings, such as 4,4-difluoropiperidine. This research contributes to understanding the conformational dynamics and energy barriers in fluorinated cyclic compounds (Yousif & Roberts, 1968).

2. Methanol-to-Olefins (MTO) Process

In the context of the methanol-to-olefins process, compounds like (3,3-Difluoropiperidin-4-YL)methanol are relevant as methanol is a key feedstock in this process. The MTO reaction is significant for both fundamental research and industrial applications, particularly in converting methanol to olefins (Tian, Wei, Ye, & Liu, 2015).

3. Heterogeneous Catalysis in Acetal Formation

Studies have investigated the acid-catalyzed condensation of glycerol with compounds like (3,3-Difluoropiperidin-4-YL)methanol, exploring their potential as novel platform chemicals. These findings are crucial in developing new applications in organic synthesis (Deutsch, Martin, & Lieske, 2007).

4. Biophysical Studies in Membrane Dynamics

The influence of methanol on lipid dynamics has been examined, which is relevant for understanding the role of methanol-based compounds in biological systems. Studies like these provide insights into how solvents like methanol can affect membrane properties and protein functions (Nguyen et al., 2019).

5. Synthesis of Fluorinated Piperidine Derivatives

Research on the synthesis of 4-substituted 3,3-difluoropiperidines, which include derivatives of (3,3-Difluoropiperidin-4-YL)methanol, contributes to the field of medicinal chemistry by providing methods for producing fluorinated gamma-amino acids and other compounds with high potential in drug development (Surmont et al., 2010).

6. Industrial Catalysis and Methanol Conversion

Studies focus on the utilization of methanol as a feedstock in reactions like direct C-C coupling with allenes. This research aids in understanding methanol’s role in synthesizing higher alcohols and other complex molecules, highlighting the potential applications of methanol-based compounds in industrial catalysis (Moran et al., 2011).

Safety And Hazards

This compound has been classified with the GHS07 pictogram. The hazard statements include H302-H315-H319-H335, indicating that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation. Precautionary statements include P261-P264-P270-P271-P280-P301+P312-P302+P352-P304+P340-P305+P351+P338-P330-P332+P313-P337+P313-P362-P403+P233-P405-P501 .

properties

IUPAC Name |

(3,3-difluoropiperidin-4-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11F2NO/c7-6(8)4-9-2-1-5(6)3-10/h5,9-10H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDYYKMKTYDTFNJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC(C1CO)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11F2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3,3-Difluoropiperidin-4-YL)methanol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Carbonic acid methyl ester 4-methyl-[1,2,3]thiadiazol-5-ylmethyl ester](/img/structure/B1396125.png)

![5-Chloro-7-methylimidazo[1,2-c]pyrimidine](/img/structure/B1396126.png)

![4-Ethoxybenzo[d]isoxazol-3-amine](/img/structure/B1396130.png)